Dihydralazine

Description

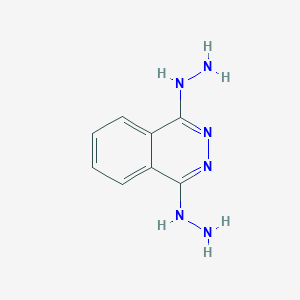

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLRVZQQYVIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022935 | |

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-23-1 | |

| Record name | Dihydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIHYDRALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Dihydralazine S Action

Cellular and Subcellular Mechanisms of Vasodilation

The principal action of dihydralazine is centered on the vascular smooth muscle, where it induces relaxation, leading to a decrease in blood pressure. patsnap.com This effect is not dependent on the endothelium, indicating a direct impact on the smooth muscle cells themselves. nih.gov

Interference with Intracellular Calcium Homeostasis

A key aspect of this compound's mechanism is its ability to disrupt the normal flow and release of calcium ions within vascular smooth muscle cells, which is a critical step for muscle contraction. patsnap.comdrugbank.com

This compound is understood to inhibit the influx of calcium ions into vascular smooth muscle cells. patsnap.com While the precise mechanism of this inhibition is not fully elucidated, it is a significant contributor to its vasodilatory effect. drugbank.com Evidence suggests that this compound's primary action is not as a direct calcium channel blocker in the same manner as drugs like nifedipine (B1678770). nih.gov Instead, it appears to interfere with calcium permeability at the cell membrane, reducing the availability of extracellular calcium for contraction. nih.gov

A major and well-documented action of this compound is its inhibition of calcium release from the sarcoplasmic reticulum, an intracellular storage site. nih.govahajournals.orgnih.gov Specifically, it has been shown to inhibit the release of calcium induced by inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govnih.govresearchgate.net IP3 is a crucial second messenger that, upon binding to its receptors on the sarcoplasmic reticulum, triggers the release of stored calcium into the cytoplasm, leading to muscle contraction. nih.govnih.gov By interfering with this IP3-mediated pathway, this compound effectively lowers the intracellular calcium concentration available for the contractile machinery. nih.govnih.gov Studies on permeabilized blood vessels have demonstrated that this compound effectively inhibits contractions evoked by IP3. nih.gov

Inhibition of Calcium Ion Movement into Vascular Smooth Muscle Cells

Role of Nitric Oxide Pathway Stimulation

In addition to its effects on calcium homeostasis, this compound may also stimulate the nitric oxide (NO) pathway. patsnap.com NO is a potent endogenous vasodilator. ahajournals.org Some research suggests that this compound can increase the production of NO in endothelial cells, which then diffuses to the underlying smooth muscle cells to promote relaxation. patsnap.comahajournals.org This effect may be linked to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, a downstream signaling molecule in the NO pathway. ahajournals.org However, other studies have found that this compound does not significantly alter cGMP levels on its own. ahajournals.org

Impact on Peripheral Vascular Resistance and Hemodynamics

The direct relaxation of arteriolar smooth muscle by this compound leads to a significant decrease in peripheral vascular resistance. patsnap.comahajournals.org This reduction in afterload is a primary contributor to its antihypertensive effect. abcheartfailure.org The fall in blood pressure, however, can trigger a compensatory baroreceptor reflex, leading to an increase in heart rate and cardiac output. patsnap.comabcheartfailure.org

| Hemodynamic Parameter | Effect of this compound | References |

| Peripheral Vascular Resistance | ↓ | patsnap.comahajournals.org |

| Mean Arterial Pressure | ↓ | researchgate.net |

| Cardiac Output | ↑ | abcheartfailure.orgresearchgate.net |

| Heart Rate | ↑ | abcheartfailure.org |

| Left Ventricular Filling Pressure | ↓ | nih.gov |

Broader Molecular and Signaling Pathway Interactions

Beyond its primary vasodilatory mechanisms, this compound has been shown to interact with other molecular pathways. One notable interaction is with the hypoxia-inducible factor (HIF) pathway. ahajournals.org this compound can inhibit prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α. ahajournals.org This inhibition leads to the stabilization and accumulation of HIF-1α, which in turn can promote the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). ahajournals.org

Furthermore, there is evidence that this compound may have an impact on the extracellular signal-regulated kinase (Erk) signaling pathway, which is involved in cell proliferation and differentiation. pnas.org Some studies suggest that hydralazine (B1673433) can inhibit Erk phosphorylation in T cells. pnas.org Additionally, this compound has been investigated for its effects on DNA methylation, with some research indicating it can act as a DNA methyltransferase inhibitor, potentially reactivating tumor suppressor genes. nih.govnih.gov

Hypoxia-Inducible Factor (HIF) System Modulation

A significant aspect of this compound's mechanism involves its interaction with the Hypoxia-Inducible Factor (HIF) system, a crucial regulator of cellular response to low oxygen conditions.

Research has identified the HIFα-regulating prolyl hydroxylase domain (PHD) enzymes as a key molecular target for this compound and its related compound, hydralazine. ahajournals.orgresearchgate.net Under normal oxygen levels, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, which targets them for degradation. ahajournals.org this compound is understood to inhibit the activity of these O₂-dependent PHD enzymes. capes.gov.brnih.govahajournals.org This inhibitory action prevents the hydroxylation of HIF-1α, thereby stabilizing the protein. ahajournals.orgnih.govahajournals.org The mechanism is thought to involve the chelation of Fe²⁺, a critical cofactor for PHD enzyme activity. drugbank.com By interfering with this enzymatic step, the compound effectively mimics a hypoxic state at the cellular level. karger.com

As a direct consequence of PHD inhibition, this compound treatment leads to the stabilization and accumulation of the HIF-1α protein. capes.gov.brahajournals.org This effect has been observed to be rapid, transient, and dose-dependent in various cell types, including endothelial and smooth muscle cells. ahajournals.orgnih.govahajournals.org For instance, in one study, a 100 µM concentration of hydralazine resulted in a significant 226% increase in HIF-1α levels in brain endothelial cells. karger.com

The stabilized HIF-1α is transcriptionally active, leading to the increased expression of its downstream target genes. ahajournals.orgahajournals.org Prominent among these is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. capes.gov.brnih.gov Studies have demonstrated that hydralazine induces VEGF protein in tissue extracts and elevates its levels in plasma. ahajournals.orgnih.govahajournals.org Other HIF target genes induced by this pathway include endothelin-1, adrenomedullin, and haem oxygenase 1. ahajournals.orgcapes.gov.brnih.govahajournals.org

Table 1: Effect of Hydralazine on HIF-1α and Downstream Targets

| Cell/Tissue Type | Observation | Key Downstream Targets Induced | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Rapid, concentration-dependent induction of HIF-1α protein. | VEGF, Endothelin-1, Adrenomedullin, Haem oxygenase 1 | ahajournals.orgahajournals.org |

| Brain Endothelial Cells (bEnd.3) | 100 µM hydralazine increased HIF-1α level by 226%. | VEGF | karger.com |

| Murine Tissues (Lung, Heart, Liver, Spleen) | In vivo stabilization of HIF-1α protein. | VEGF | ahajournals.org |

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

Anti-angiogenic or Pro-angiogenic Phenotype Induction

The influence of this compound on angiogenesis—the formation of new blood vessels—is complex, with studies reporting seemingly contradictory effects.

A substantial body of evidence indicates that by activating the HIF-1α pathway and inducing VEGF, this compound promotes a pro-angiogenic phenotype. capes.gov.brnih.govahajournals.org In vivo sponge angiogenesis assays have shown that hydralazine increases stromal cell infiltration and blood vessel density. ahajournals.orgcapes.gov.brnih.govahajournals.org This pro-angiogenic action presents HIF as a potential target for treating ischemic diseases. capes.gov.brnih.govahajournals.org

Conversely, other research has demonstrated that this compound can possess anti-angiogenic properties. nih.gov One study found that it inhibited the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov In a hepatocellular carcinoma mouse model, this compound was shown to attenuate tumor growth and microvessel density. nih.gov This anti-angiogenic effect was linked to a reduction in the secretion of VEGF and basic fibroblast growth factor (bFGF). nih.gov This dual potential suggests that the ultimate effect of this compound on angiogenesis may be context-dependent, influenced by the specific cellular environment and signaling pathways at play.

Antioxidative and Anti-apoptotic Properties

This compound exhibits significant antioxidative and anti-apoptotic capabilities that contribute to its protective effects on cells and tissues. mdpi.comresearchgate.netabq.org.br Research suggests these properties are beneficial in contexts like cardiovascular and renal disease. mdpi.comresearchgate.net The compound has been shown to reduce myocardial infarct size and protect the heart from ischemia/reperfusion injury, partly by inhibiting mitochondrial fission. mdpi.comabq.org.br

Furthermore, this compound acts as an efficient scavenger of toxic aldehydes like acrolein, a byproduct of lipid peroxidation that contributes to oxidative cell injury. tandfonline.com In experimental models of abdominal aortic aneurysm, this compound treatment inhibited the expression of pro-inflammatory genes and reduced apoptosis in vascular smooth muscle cells, leading to a decreased incidence of aneurysm and improved survival rates in mice. mdpi.com This anti-apoptotic effect was associated with a decrease in caspase 8 gene expression. mdpi.com In leukemic T cells, however, this compound was found to induce apoptosis by triggering the mitochondrial pathway and causing an accumulation of reactive oxygen species. nih.gov

Potential for DNA Demethylation and Epigenetic Modification

A critical and more recently explored mechanism of this compound is its role as an epigenetic modulator, specifically as a DNA demethylating agent. mdpi.comresearchgate.netnih.govnih.gov Epigenetic alterations, such as the hypermethylation of promoter regions, can silence tumor suppressor genes and play a role in cancer development. nih.gov

This compound has been shown to inhibit DNA methylation, leading to the reactivation of silenced genes. nih.govresearchgate.net The proposed mechanism involves the inhibition of DNA methyltransferase (DNMT) enzymes, either through direct, high-affinity interaction or by reducing the expression of DNMT1 and DNMT3a. nih.gov An alternative mechanism suggests that it induces an endogenous demethylation process mediated by Tet proteins, which hydroxylate methylated cytosine, ultimately leading to its replacement with an unmethylated cytosine. primescholars.com This activity is particularly targeted to genes with specific CXXC motifs in their promoter regions. primescholars.com This demethylating property has been confirmed in clinical trials for cancer, where this compound has been used to increase the efficacy of chemotherapy. nih.govnih.govresearchgate.net

Table 2: Research Findings on this compound's Epigenetic Effects

| Finding | Proposed Mechanism | Context | Reference |

|---|---|---|---|

| Reactivates expression of tumor suppressor genes. | Inhibition of DNA methylation at gene promoters. | Cancer cell lines (in vitro), Cancer patients (in vivo). | nih.govresearchgate.net |

| Reduces expression of DNMT1 and DNMT3a. | Downregulation of methyltransferase enzymes. | Cancer cell studies. | nih.gov |

| Induces Tet protein-mediated hydroxymethylation. | Recruitment of Tet proteins to CXXC motifs in gene promoters. | Proposed mechanism for demethylation. | primescholars.com |

| Increases efficacy of chemotherapy. | Reversal of epigenetic silencing of tumor suppressor genes. | Clinical trials in breast, cervical, and myeloid leukemia. | nih.gov |

Pharmacokinetic and Pharmacodynamic Characterization of Dihydralazine

Absorption and Bioavailability Considerations

Following oral administration, dihydralazine is absorbed from the gastrointestinal tract. A study involving single oral doses of 20 mg of this compound sulphate administered to human subjects showed that the peak mean plasma concentration of this compound, 47.0 ng/ml (± 11.0 S.D.), was reached at 1 hour post-administration nih.gov.

The bioavailability of the related compound, hydralazine (B1673433), is known to be variable, ranging from 50% to 90%, and is influenced by the acetylator status of the individual, with greater bioavailability observed in slow acetylators inchem.org. For hydralazine, bioavailability in slow acetylators is reported to be between 30-50%, while in rapid acetylators it is 22-30% medscape.com. While this compound-specific bioavailability data is less detailed, the metabolic pathways suggest a similar influence of genetic phenotype.

Distribution Profile in Biological Systems

Once in the systemic circulation, the distribution of the related compound hydralazine is extensive. For hydralazine, the volume of distribution is reported as 1.34 ± 0.79 L/kg in patients with congestive heart failure and 1.98 ± 0.22 L/kg in hypertensive patients drugbank.com. It exhibits significant binding to serum proteins, with approximately 87% being protein-bound, likely to human serum albumin drugbank.comresearchgate.net. Specific distribution parameters for this compound are not as extensively documented, but its structural similarity to hydralazine suggests a comparable distribution profile.

Biotransformation Pathways and Metabolite Formation

This compound undergoes extensive metabolism. It is a known substrate for the N-acetyltransferase enzyme system, a key pathway in its biotransformation nih.govcambridge.org. The metabolism of its close analog, hydralazine, is complex and involves several pathways. The major metabolic route for hydralazine is hydroxylation, followed by conjugation with glucuronic acid drugbank.com. Acetylation is another significant, though considered minor, pathway drugbank.comnih.gov. Hydralazine can also react with endogenous compounds like pyruvic acid to form hydrazone metabolites pharmgkb.org.

Two primary metabolic pathways have been proposed for hydralazine: direct acetylation to form 3-methyl-s-triazolo(3,4-a)-phthalazine (MTP), and an initial oxidation step followed by acetylation to yield N-acetylhydrazinophthalazinone (NAc-HPZ) researchgate.net. These biotransformation processes, particularly acetylation, are predominantly catalyzed by the N-acetyltransferase 2 (NAT2) enzyme researchgate.net.

Role of Acetylation Phenotype (Slow vs. Fast Acetylators)

The genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme results in distinct population phenotypes: slow acetylators and fast acetylators cambridge.orgmedscape.com. This phenotype can significantly influence the pharmacokinetics of drugs metabolized by this enzyme.

For hydralazine, the acetylator status is a critical determinant of plasma concentrations. Slow acetylators generally have higher plasma levels of hydralazine compared to fast acetylators given the same oral dose medscape.compharmgkb.orgpharmgkb.orgahajournals.org. The ratio of plasma concentration to the daily dose of hydralazine has been found to be 1.7 times higher in slow acetylators than in fast acetylators pharmgkb.orgpharmgkb.org.

However, the impact of acetylator phenotype on this compound therapy is a subject of some debate in the literature. One study involving hypertensive patients on chronic this compound treatment found no significant differences in the required daily dose, plasma concentrations, or the dose/concentration relationship between slow and fast acetylators nih.gov. This study concluded that the acetylator phenotype seems to be an unimportant factor in therapy with this compound nih.gov. In contrast, another study suggests that this compound should be administered cautiously to female patients who are slow acetylators, implying the phenotype does influence outcomes nih.gov. A pharmacokinetic study noted that mean clearances of this compound appeared slightly more rapid in fast acetylators (1.63 l min-1) compared to slow acetylators (1.31 l min-1), but the difference was not statistically significant nih.gov.

| Acetylator Phenotype | Mean Clearance (l/min) | Standard Deviation |

|---|---|---|

| Fast Acetylators | 1.63 | 0.32 |

| Slow Acetylators | 1.31 | 0.31 |

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body follows biphasic kinetics. After a single oral dose, the mean plasma concentrations decline with two distinct apparent half-lives: an initial rapid half-life of 0.57 hours and a slower terminal half-life of 4.96 hours nih.gov.

For the related compound hydralazine, approximately 65% to 90% of a dose is recovered in the urine, with less than 10% found in the feces inchem.orgdrugbank.comresearchgate.net. The urinary metabolites differ based on acetylator status. In slow acetylators, about 15-20% is excreted as N-AcHPZ, whereas in fast acetylators, this increases to 30% inchem.org. The excretion of drugs via the kidneys involves processes like glomerular filtration and active tubular secretion cambridge.orgslideshare.net.

| Phase | Apparent Half-Life (hours) |

|---|---|

| Initial Phase | 0.57 |

| Terminal Phase | 4.96 |

Pharmacodynamic Response Dynamics

This compound is a direct-acting vasodilator, exerting its primary pharmacodynamic effect by relaxing the smooth muscle of arterioles ontosight.aiwikipedia.org. This mechanism is very similar to that of hydralazine wikipedia.org. The vasodilation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure ontosight.aiwikipedia.orgmedicoverhospitals.in.

The precise molecular mechanism involves interference with calcium metabolism within the vascular smooth muscle cells pharmgkb.orgdroracle.ainih.gov. It is believed to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum wikipedia.orgdroracle.ainih.gov. By preventing these calcium movements, the contractile state of the vascular smooth muscle is inhibited, leading to relaxation and vasodilation droracle.ai. Some evidence also suggests the mechanism may involve the release of nitric oxide (NO), which increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, further promoting smooth muscle relaxation medicoverhospitals.indroracle.ai. This reduction in systemic resistance and afterload is the basis of its therapeutic use in hypertension wikipedia.orgpatsnap.com.

Clinical Efficacy and Therapeutic Applications of Dihydralazine

Management of Hypertension

Dihydralazine, a direct-acting vasodilator, has been utilized in the management of various forms of hypertension. Its primary mechanism involves the relaxation of arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance and consequently, a reduction in blood pressure. drugbank.commayoclinic.orgdrugs.com

Role in Essential Hypertension (as adjunct therapy)

While not considered a first-line agent for essential hypertension according to current guidelines, this compound can be a useful adjunct therapy. nih.gov It is typically added to a regimen when blood pressure goals are not achieved with standard first-line drugs such as diuretics, ACE inhibitors, angiotensin II receptor blockers, and calcium channel blockers. nih.govmedcentral.com The rationale for its use as an add-on is to provide an additional mechanism of blood pressure reduction. medcentral.com

To counteract the reflex tachycardia and fluid retention that can occur with this compound, it is often co-administered with a beta-blocker and a diuretic. medcentral.comnih.gov This combination approach allows for lower doses of each medication, potentially minimizing side effects while maintaining effective blood pressure control. medcentral.comnih.gov For instance, in the Hypertension Detection and Follow-up Program, a combination of a thiazide diuretic, a rauwolfia compound, and hydralazine (B1673433) demonstrated good results. nih.gov

Application in Resistant Hypertension

Resistant hypertension is defined as blood pressure that remains above the target goal despite the use of three or more antihypertensive medications of different classes, including a diuretic, at optimal doses. ahajournals.org In such cases, this compound may be considered as a fourth-line agent. nih.govaerzteblatt.de

Studies have shown that when added as a third drug, this compound can be as effective as other agents like nifedipine (B1678770) or prazosin (B1663645) in managing resistant hypertension. nih.gov However, its use generally necessitates concomitant therapy with a diuretic and a beta-blocker to manage side effects. nih.gov For patients with resistant hypertension, particularly those with suspected vasoconstriction, this compound can be a therapeutic option if other vasodilators like minoxidil (B1677147) are contraindicated or not tolerated. aerzteblatt.de Some clinical approaches suggest that if blood pressure is still not at the desired level after a three-drug regimen, this compound can be initiated. clevelandclinic.orgccjm.org

Use in Hypertensive Emergencies

This compound can be administered intravenously for the rapid reduction of blood pressure in hypertensive emergencies, which are situations of severely elevated blood pressure associated with target organ damage. nih.govmayoclinic.orgnih.gov The onset of its hypotensive action is typically within 10 minutes of intravenous administration and within 30 minutes after intramuscular injection. ccjm.org

However, its use in hypertensive emergencies requires careful consideration. The American Heart Association guidelines from 2024 suggest avoiding hydralazine in certain neurologic emergencies like hypertensive encephalopathy due to potential risks. medscape.com Furthermore, studies have indicated that intravenous hydralazine can have an unpredictable effect on blood pressure and may not always achieve the target reduction. nih.gov In some cases, its use has been deemed inappropriate for non-urgent hypertension in hospitalized patients. nih.govpulmonarychronicles.com

Specific Considerations in Pregnancy-Induced Hypertension (Preeclampsia/Eclampsia)

This compound has been a long-standing treatment for severe hypertension in pregnancy, including preeclampsia and eclampsia. mayoclinic.orgpharmgkb.orgoup.com Its established use for approximately three decades has made it a drug of choice in many countries for this indication. oup.com

A study involving women with severe pre-eclampsia demonstrated that intravenous boluses of hydralazine were a safe and effective method for controlling severe hypertension. nih.gov Another study comparing intravenous hydralazine with oral nifedipine in pregnant patients with acute hypertensive emergencies found both to be equally effective in lowering blood pressure without serious adverse maternal or perinatal side effects. medscape.com Research on the use of diazepam and this compound in managing eclampsia and severe pre-eclampsia showed an improvement in perinatal mortality and prevention of eclamptic fits, with no maternal deaths in the treated group. ajol.info

However, some studies suggest that other agents may be preferable. For example, a comparative study found that urapidil (B1196414), an alpha-1 adrenoceptor antagonist, had more predictable hemodynamic effects and appeared superior to this compound in treating hypertension in patients with pre-eclampsia. oup.com

Role in Heart Failure with Reduced Ejection Fraction (HFrEF)

This compound, particularly in combination with nitrates, plays a role in the management of heart failure with reduced ejection fraction (HFrEF). abcheartfailure.org

Combination Therapy with Nitrates (e.g., Isosorbide (B1672297) Dinitrate)

The combination of this compound and isosorbide dinitrate offers a dual mechanism of action beneficial for HFrEF patients. nih.govnih.gov this compound, an arteriolar vasodilator, reduces afterload, while nitrates, which are venodilators, decrease preload. nih.govdroracle.ai This combined effect lessens the workload on the heart and improves cardiac output. drugs.comnih.govheart.org

The landmark Vasodilator-Heart Failure Trial (V-HeFT I) was the first to demonstrate a mortality benefit with the combination of hydralazine and isosorbide dinitrate compared to placebo in patients with chronic congestive heart failure. abcheartfailure.orgacc.orgnih.gov The trial showed a 34% reduction in mortality at 2 years in the treatment group. acc.orgresearchgate.net

Subsequent analysis and the African-American Heart Failure Trial (A-HeFT) highlighted a particular benefit for Black patients with HFrEF. abcheartfailure.orgwikipedia.org The A-HeFT study, which added a fixed-dose combination of isosorbide dinitrate and hydralazine to standard heart failure therapy in Black patients, was stopped early due to a significant 43% reduction in mortality and a 39% decrease in hospitalizations for heart failure. wikipedia.orggpnotebook.com

Current guidelines recommend the combination of hydralazine and isosorbide dinitrate for Black patients with HFrEF who remain symptomatic despite optimal standard therapy. abcheartfailure.orgdroracle.ai It is also considered for patients who cannot tolerate ACE inhibitors or angiotensin receptor blockers. abcheartfailure.orgunirioja.es

Table 1: Key Clinical Trials of this compound in Heart Failure

| Trial | Year | Comparison | Key Findings |

|---|---|---|---|

| V-HeFT I | 1986 | Hydralazine-Isosorbide Dinitrate vs. Placebo vs. Prazosin | 34% reduction in 2-year mortality with hydralazine-isosorbide dinitrate compared to placebo. acc.orgresearchgate.net |

| V-HeFT II | 1991 | Hydralazine-Isosorbide Dinitrate vs. Enalapril (B1671234) | Enalapril was superior in reducing mortality. abcheartfailure.orgnih.gov |

| A-HeFT | 2004 | Fixed-dose Hydralazine-Isosorbide Dinitrate vs. Placebo (in Black patients) | 43% reduction in mortality and 39% reduction in heart failure hospitalizations. wikipedia.orggpnotebook.com |

Efficacy in Specific Patient Populations (e.g., African American patients)

Significant attention has been given to the efficacy of hydralazine, a closely related compound to this compound, particularly in combination with isosorbide dinitrate, for the treatment of heart failure in African American patients. ccjm.orgdroracle.aigpnotebook.com This focus stems from observations in major clinical trials that suggested a differential response to certain cardiovascular medications based on race. acpjournals.orgnih.govahajournals.org

The rationale for this enhanced efficacy in African American patients may be linked to differences in nitric oxide (NO) bioavailability and higher levels of oxidative stress observed in this population. nih.govahajournals.org Isosorbide dinitrate acts as an NO donor, while hydralazine possesses antioxidant properties that may help preserve NO. ahajournals.org This dual mechanism is thought to counteract the NO-deficient state that can contribute to the pathophysiology of heart failure. nih.govahajournals.org

Prior to A-HeFT, post-hoc analyses of the Vasodilator-Heart Failure Trials (V-HeFT I and II) also hinted at a greater benefit of the isosorbide dinitrate-hydralazine combination in African American patients compared to white patients. ccjm.orgacpjournals.orgahajournals.org In V-HeFT I, the combination significantly reduced mortality in Black patients compared to placebo, a benefit not observed in white patients. ahajournals.org In V-HeFT II, while the ACE inhibitor enalapril was superior to the combination therapy in white patients, the mortality rates were nearly identical between the two treatments in Black patients. acpjournals.org

Despite the strong evidence and guideline recommendations, studies have shown that the combination of hydralazine and isosorbide dinitrate remains underutilized in eligible African American patients with heart failure. droracle.aiahajournals.orgacc.org

Table 1: Key Findings from the African-American Heart Failure Trial (A-HeFT)

| Outcome Metric | Result | Citation |

|---|---|---|

| Reduction in All-Cause Mortality | 43% | gpnotebook.comuscjournal.com |

| Reduction in Heart Failure Hospitalizations | 39% | gpnotebook.com |

| Improvement in Event-Free Survival | 37% | gpnotebook.com |

| Quality of Life | Significant Improvement | gpnotebook.com |

Exploratory and Repurposed Therapeutic Avenues

Beyond its established cardiovascular applications, research has uncovered several novel potential uses for this compound and its related compound, hydralazine, stemming from its unique chemical properties.

This compound and hydralazine have shown potential as repurposed drugs for atherosclerotic vascular disease and various kidney diseases. mdpi.comresearchgate.netnih.gov The anti-atherosclerotic effects may be attributed to both blood pressure reduction and direct anti-inflammatory and antioxidant mechanisms. nih.govmdpi.com In animal models, hydralazine has been shown to decrease the development of atherosclerosis. mdpi.com It may also help stabilize atherosclerotic plaques by inhibiting oxidative stress-related processes within the plaque. nih.gov

In the context of kidney disease, this compound may offer protection through multiple pathways, including antioxidation, DNA demethylation, and anti-inflammatory effects. mdpi.comnih.gov In patients with normal renal function, hydralazine can increase renal blood flow. droracle.aidroracle.ai Studies in animal models of chronic kidney disease (CKD) have shown that hydralazine can reduce markers of kidney damage, such as glomerular sclerosis and renal interstitial fibrosis. nih.gov Importantly, in some animal models of diabetic kidney disease, these protective effects appeared to be independent of blood pressure changes, suggesting a direct reno-protective action. nih.gov The combination of hydralazine-isosorbide dinitrate has also been studied in patients with end-stage kidney disease on dialysis, where it was associated with lower all-cause and cardiovascular mortality. nih.gov However, caution is advised in patients with advanced renal damage. droracle.aioup.com

Hydralazine has been investigated as a potential anticancer agent, primarily due to its activity as a DNA methylation inhibitor. oncotarget.com Epigenetic modifications, such as DNA hypermethylation that silences tumor suppressor genes, are crucial in cancer development. oncotarget.complos.org By inhibiting DNA methyltransferase enzymes, hydralazine can potentially reactivate these silenced genes. oncotarget.complos.org

Preclinical and clinical studies have explored hydralazine, often in combination with other drugs, for various cancers. oncotarget.com It has shown promise in myelodysplastic syndrome and in enhancing the efficacy of chemotherapy in breast and cervical cancers. oncotarget.com In laboratory studies, hydralazine induced apoptosis (programmed cell death) in leukemic T-cells through the mitochondrial pathway and by causing DNA damage. oncotarget.com It has also been shown to work synergistically with other anticancer agents like doxorubicin (B1662922) and enzalutamide (B1683756) in breast and prostate cancer cell lines, respectively. plos.orgmdpi.com Another proposed anticancer mechanism involves the inhibition of the base excision repair enzyme APE1, which can sensitize cancer cells to DNA-damaging chemotherapy. nih.govacs.org

The antioxidant properties of this compound and hydralazine are central to many of their protective effects. acs.orgnih.govresearchgate.netacs.org These compounds are potent scavengers of reactive oxygen and nitrogen species. researchgate.net Theoretical studies have shown that this compound's ability to scavenge radicals can be even faster than that of Trolox, a well-known antioxidant. acs.orgnih.govresearchgate.net

This antioxidant activity is believed to contribute significantly to its cardiovascular and renal protective effects. mdpi.comnih.gov In the cardiovascular system, hydralazine's ability to reduce oxidative stress may protect against ischemia-reperfusion injury and reduce myocardial infarct size in animal models. mdpi.comresearchgate.net This effect, combined with its anti-apoptotic properties, suggests a role in improving outcomes after a heart attack. mdpi.comresearchgate.net For renal protection, the antioxidant and anti-inflammatory effects of hydralazine help mitigate damage in various models of kidney disease. nih.govnih.gov

Emerging research suggests that this compound and hydralazine may have applications in anti-aging and ameliorating behavioral disorders. researchgate.netnih.gov Studies in the roundworm C. elegans have shown that hydralazine can extend lifespan, potentially by activating the NRF2/SKN-1 signaling pathway, which protects cells from oxidative stress. sciencedaily.com This pathway's activation may mimic some of the effects of caloric restriction. sciencedaily.com

Furthermore, hydralazine has been shown to activate protein kinase A and sirtuins, which are involved in mitochondrial function and antioxidant defenses. researchgate.netnih.gov In a mouse model of Parkinson's disease, hydralazine helped prevent the loss of dopaminergic neurons and ameliorated behavioral issues by activating the Nrf2 pathway. nih.gov These findings have prompted further investigation into hydralazine's potential for treating age-related neurodegenerative diseases. researchgate.net

Table 2: Investigated Repurposing Applications of this compound/Hydralazine

| Therapeutic Area | Proposed Mechanism of Action | Key Findings | Citations |

|---|---|---|---|

| Atherosclerotic Vascular Disease | Anti-inflammatory, antioxidant, blood pressure reduction | Decreased atherosclerosis development and stabilized plaques in animal models. | nih.govmdpi.com |

| Kidney Disease | Antioxidant, anti-inflammatory, DNA demethylation | Reduced markers of kidney damage in animal models; associated with lower mortality in dialysis patients. | mdpi.comnih.govnih.govnih.gov |

| Cancer | DNA methylation inhibition, APE1 inhibition, induction of apoptosis | Showed synergistic effects with chemotherapy; induced cancer cell death in vitro. | oncotarget.complos.orgmdpi.comnih.gov |

| Anti-aging & Neuroprotection | Activation of NRF2/SKN-1 pathway, sirtuin activation | Extended lifespan in C. elegans; protected neurons in a Parkinson's disease model. | researchgate.netnih.govsciencedaily.com |

Adverse Drug Reactions and Safety Profile of Dihydralazine

Cardiovascular System Effects

The vasodilatory action of dihydralazine on arterial smooth muscle leads to a decrease in peripheral resistance and blood pressure. gpnotebook.combhs.org.au This primary therapeutic effect, however, can trigger compensatory physiological responses, resulting in several cardiovascular side effects.

Reflex Tachycardia and Palpitations

A very common adverse effect of this compound is reflex tachycardia, an increase in heart rate as a compensatory response to the sudden drop in blood pressure. gpnotebook.combhs.org.auwikipedia.org This is a result of the baroreceptor reflex, a physiological mechanism that attempts to restore normal blood pressure. wikipedia.orgpatsnap.com Patients often experience this as palpitations, a conscious awareness of a rapid or irregular heartbeat. wikipedia.orgpatsnap.compatsnap.com The sympathetic stimulation responsible for reflex tachycardia can also increase cardiac output. wikipedia.org To mitigate these effects, this compound is often co-administered with a beta-blocker. wikipedia.orgpatsnap.com

Table 1: Cardiovascular Effects of this compound

| Adverse Effect | Frequency | Description |

|---|---|---|

| Tachycardia | Very Common (>10%) | Increase in heart rate due to reflex sympathetic stimulation. wikipedia.org |

| Palpitations | Very Common (>10%) | Sensation of a rapid or irregular heartbeat. wikipedia.org |

| Hypotension | Common (1-10%) | A decrease in blood pressure, which is the intended therapeutic effect but can become adverse if excessive. wikipedia.org |

| Angina Pectoris | Common (1-10%) | Chest pain, particularly in patients with pre-existing coronary artery disease. wikipedia.org |

Hypotension and Orthostatic Hypotension

While lowering blood pressure is the therapeutic goal, this compound can cause an excessive drop, leading to hypotension. wikipedia.org This is a common side effect, occurring in 1% to 10% of patients. wikipedia.org Another related effect is orthostatic hypotension, which is a sudden fall in blood pressure upon standing up from a sitting or lying position. patsnap.com This can cause dizziness and lightheadedness. patsnap.com Although this compound is reported to cause less pronounced orthostatic hypotension compared to some other antihypertensive agents, it remains a safety concern, particularly in volume-depleted patients or those receiving other hypotensive drugs. medcentral.comnih.govccjm.org

Potential for Angina Pectoris or Myocardial Infarction in Vulnerable Patients

In individuals with underlying coronary artery disease, the reflex tachycardia induced by this compound can be detrimental. wikipedia.org The increased heart rate raises the heart's oxygen demand, which can exacerbate the imbalance between oxygen supply and demand in the heart muscle. quora.com This can lead to anginal attacks (chest pain) and, in severe cases, has been implicated in the production of myocardial infarction (heart attack). quora.comhres.cadroracle.ai For this reason, this compound is generally not recommended as a primary treatment for hypertension in patients with coronary artery disease and is often used with caution in this population. wikipedia.orgdrugs.comnih.gov

Immune-Mediated Reactions

This compound can trigger immune responses, leading to a spectrum of adverse effects, the most significant of which is drug-induced lupus erythematosus.

Drug-Induced Lupus Erythematosus (DILE) Syndrome

This compound is one of the drugs with the highest risk of causing Drug-Induced Lupus Erythematosus (DILE), an autoimmune condition that mimics Systemic Lupus Erythematosus (SLE). medscape.comwikipedia.orgnih.gov The incidence of DILE with hydralazine (B1673433) is estimated to be between 5% and 10%. nih.gov This syndrome typically develops after long-term use of the medication. wikipedia.orgdroracle.ai

The clinical presentation of hydralazine-induced lupus often includes arthralgia (joint pain), myalgia (muscle pain), fever, and serositis (inflammation of the linings of the lungs and heart). wikipedia.orgnih.govnih.gov A characteristic rash, sometimes a malar or "butterfly" rash, may also occur. patsnap.comnih.govpatsnap.com While generally considered a milder version of SLE, severe manifestations such as pericarditis and, rarely, glomerulonephritis have been reported. medscape.comnih.govuspharmacist.com The development of DILE is associated with the production of autoantibodies, particularly anti-histone antibodies. wikipedia.org Slow acetylators, individuals with a genetic variation leading to slower metabolism of the drug, are at a higher risk of developing DILE. droracle.ainih.gov Discontinuation of this compound usually leads to the resolution of symptoms. wikipedia.orgnih.gov

Table 2: Common Manifestations of this compound-Induced Lupus Erythematosus (DILE)

| Symptom | Frequency/Description |

|---|---|

| Arthralgia | Present in up to 90% of patients; can be the sole symptom. uspharmacist.commedscape.com |

| Myalgia | Occurs in approximately 50% of cases. uspharmacist.commedscape.com |

| Fever | A common constitutional symptom. nih.govmedscape.com |

| Rash | Can include malar rash and photosensitivity, though less common than in idiopathic SLE. nih.govuspharmacist.commedscape.com |

| Serositis | Inflammation of serous membranes, such as pleurisy and pericarditis. wikipedia.orgnih.govuspharmacist.com |

Other Immunological Manifestations (e.g., Arthralgia, Fever, Rash)

Beyond the full DILE syndrome, patients taking this compound may experience isolated immunological symptoms. Arthralgia, or joint pain, is a very common complaint and can occur without the other features of lupus. uspharmacist.commedscape.com Fever and skin rashes are also recognized adverse effects that can be immune-mediated. gpnotebook.comnih.govdroracle.ai These reactions are part of a spectrum of drug hypersensitivity, which can range from mild skin eruptions to more severe systemic symptoms. binasss.sa.crmsdmanuals.com In some cases, these symptoms may be early indicators of developing DILE. gpnotebook.com

Neurological and Central Nervous System Manifestations

The use of this compound has been associated with a range of neurological and central nervous system side effects. These reactions can vary in severity and presentation, from common complaints to more complex neuropathic conditions.

Headache and Dizziness

Headache and dizziness are among the most frequently reported adverse effects of this compound therapy. patsnap.comgoodrx.com Headache is considered a common side effect. drugs.comwebmd.com The vasodilatory action of the drug, which leads to the widening of blood vessels in the brain, is thought to be the underlying cause of headaches. patsnap.compatsnap.com Dizziness is also a common occurrence, often described as lightheadedness, particularly when changing posture, such as standing up from a sitting or lying position. patsnap.compatsnap.commayoclinic.org This symptom is attributed to orthostatic hypotension, a sudden drop in blood pressure upon standing. patsnap.com In some cases, dizziness may be reported as an uncommon side effect, occurring in 0.1% to 1% of patients. drugs.com Patients are often advised to be cautious when performing activities that require alertness, such as driving, until they understand how the medication affects them. mayoclinic.orgmayoclinic.org

Table 1: Frequency of Neurological Manifestations

| Adverse Reaction | Frequency |

|---|---|

| Headache | Common (1% to 10%) drugs.com |

| Dizziness | Uncommon (0.1% to 1%) drugs.com |

Peripheral Neuritis (e.g., Paresthesia, Numbness, Tingling)

Peripheral neuritis, a condition involving inflammation and damage to peripheral nerves, has been observed in patients treated with this compound. droracle.aidroracle.aimedicinenet.com This condition manifests with sensory symptoms such as paresthesia (prickling or "pins and needles" sensations), numbness, and tingling, often in the extremities. droracle.aidroracle.aidrugs.com While considered a rare or very rare side effect, these symptoms can be distressing for patients. drugs.commedcentral.com The development of peripheral neuritis is thought to be related to a deficiency of pyridoxine (B80251) (Vitamin B6), as this compound may interfere with its metabolism. drugs.commedcentral.com In some cases, nerve damage may cause pain, burning, or weakness in the arms, hands, legs, or feet. webmd.com

Hematological Abnormalities

Treatment with this compound can, in some instances, lead to hematological disorders affecting the production and function of blood cells. webmd.commedicinenet.com Regular blood counts are sometimes advised during therapy to monitor for these potential adverse effects. hres.ca

Anemia, Leukopenia, Agranulocytosis, Purpura

A range of blood dyscrasias have been reported in association with this compound use. droracle.aidroracle.ai These include a reduction in hemoglobin and red blood cell count, which can lead to anemia. droracle.aidroracle.aihres.ca Leukopenia, a decrease in the number of white blood cells, has also been documented. droracle.aidroracle.aihres.ca A more severe and rare condition known as agranulocytosis, which is a sharp drop in a specific type of white blood cell called neutrophils, can also occur. droracle.aidroracle.aihres.caresearchgate.net Agranulocytosis is a serious condition that can increase the risk of infection. mhmedical.com Additionally, purpura, which is characterized by purple-colored spots on the skin due to small blood vessels leaking blood, has been reported. droracle.aidroracle.aihres.ca

Table 2: Reported Hematological Abnormalities

| Abnormality | Description |

|---|---|

| Anemia | Reduction in hemoglobin or red blood cell count droracle.aihres.ca |

| Leukopenia | Decrease in the total number of white blood cells droracle.aihres.ca |

| Agranulocytosis | A severe reduction in neutrophil count hres.camhmedical.com |

| Purpura | Purple spots on the skin from subcutaneous bleeding droracle.aihres.ca |

Gastrointestinal Disturbances

Gastrointestinal side effects are relatively common with this compound treatment and are generally mild, though they can be bothersome to patients. patsnap.com

Nausea, Vomiting, Diarrhea

The most frequently reported gastrointestinal issues include nausea, vomiting, and diarrhea. goodrx.comwebmd.commayoclinic.orghealthline.com These symptoms are listed as common side effects, occurring in 1% to 10% of patients. drugs.com While often transient and resolving as the body adjusts to the medication, persistent gastrointestinal upset may require medical attention. patsnap.com In some instances, these disturbances may be accompanied by a loss of appetite (anorexia). medcentral.comhealthline.com

Hepatic Effects

This compound has been linked to various hepatic effects, with drug-induced liver injury (DILI) being the most significant.

Drug-Induced Liver Injury (DILI)

This compound is a well-established cause of drug-induced liver injury (DILI), which can manifest in a spectrum of severity, from asymptomatic elevations in liver enzymes to severe, life-threatening hepatitis. nih.govmedscape.comunlv.edu The annual incidence of DILI is estimated to be between 14 and 19 cases per 100,000 people. medscape.combmj.com

The mechanism underlying this compound-induced liver injury is often immune-mediated. unlv.eduxiahepublishing.comnih.gov It is thought that the drug or its metabolites can bind to liver proteins, forming neoantigens that trigger an immune response. xiahepublishing.com This can lead to the production of autoantibodies, such as anti-CYP1A2 antibodies, and result in a clinical picture resembling autoimmune hepatitis. nih.govbmj.comxiahepublishing.com Histological findings often include interface hepatitis, focal necrosis, and portal inflammation. unlv.edunih.gov

Clinically, patients may present with non-specific symptoms like fatigue, nausea, and abdominal pain, or more specific signs such as jaundice. nih.govnih.gov The latency period for the onset of symptoms can vary, with some cases presenting acutely within weeks and others having a more insidious onset over several months. nih.gov While discontinuation of this compound often leads to recovery, some patients may require corticosteroid treatment, and in severe cases of acute liver failure, liver transplantation may be necessary. nih.govunlv.edunih.gov

Renal Considerations

The use of this compound warrants careful attention to its effects on the kidneys and fluid balance.

Fluid and Sodium Retention

As a direct-acting vasodilator, this compound primarily relaxes arteriolar smooth muscle. hres.ca This vasodilation can trigger a reflex activation of the sympathetic nervous system, leading to an increase in plasma renin activity. hres.canih.gov The subsequent rise in angiotensin II and aldosterone (B195564) levels promotes sodium and water reabsorption by the kidneys, which can result in fluid retention and peripheral edema. hres.canih.govnih.govdroracle.ai This effect is dose-dependent and can counteract the antihypertensive action of the drug. nih.govdroracle.ai Consequently, this compound is often prescribed in combination with a diuretic to manage this side effect. droracle.ai

Use in Patients with Impaired Renal Function

Caution is advised when administering this compound to individuals with pre-existing kidney problems. droracle.aidroracle.ai Although the drug is not directly toxic to the kidneys, the fluid and sodium retention it causes can worsen conditions like heart failure and hypertension, which are often associated with chronic kidney disease. nih.gov

For patients with normal kidney function, this compound has been shown to increase renal blood flow while maintaining the glomerular filtration rate. hres.cadroracle.aidroracle.ai However, in those with advanced renal damage, the drug's clearance may be reduced, potentially leading to accumulation and an increased risk of adverse effects. droracle.aidroracle.ai Therefore, dose adjustments and careful monitoring of renal function are essential in this patient population. droracle.aidroracle.ai Despite these considerations, this compound, often as part of a combination therapy, remains a treatment option for managing severe hypertension in patients with renal impairment, including those on dialysis. nih.govajmc.comnih.gov

Genotoxicity and Carcinogenic Potential

The potential for this compound to cause genetic damage and cancer has been a subject of scientific investigation.

DNA Damage in Mammalian Cells

In vitro studies have demonstrated that this compound can induce DNA damage in mammalian cells. nih.govcapes.gov.br Research has shown that both this compound and its related compound, hydralazine, can elicit DNA repair mechanisms in primary cultures of rat hepatocytes. nih.govcapes.gov.br Furthermore, this compound has been found to be weakly mutagenic in certain bacterial test systems. nih.govcapes.gov.br The proposed mechanism for this genotoxicity involves the generation of reactive oxygen species, such as hydrogen peroxide, which can lead to DNA strand breaks. bibliotekanauki.pl These findings from laboratory studies suggest that this compound should be considered a potential human carcinogen, although the direct evidence in humans is limited and inconclusive. nih.govcapes.gov.brnih.goviarc.fr

Data Tables

Table 1: Genotoxicity of this compound in a Mammalian Cell Assay

| Test System | Finding | Reference |

| Rat Hepatocyte Primary Cultures | Elicited DNA repair | nih.govcapes.gov.br |

Mutagenic Activity (e.g., Ames Test)

This compound has demonstrated mutagenic properties in various bacterial assay systems. The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has been employed to evaluate this compound.

Research has shown that this compound is mutagenic in several strains of Salmonella typhimurium. Specifically, it has been found to be mutagenic towards strains TA1537, TA97, TA1538, and TA98. nih.gov Further studies have indicated that this compound is weakly mutagenic in the TA1537 strain. capes.gov.brnih.gov Another investigation reported a significant genotoxic effect of this compound on S. typhimurium TA100. oup.comscispace.com

The mechanism of this compound's mutagenicity is believed to involve the generation of active oxygen species. nih.govnih.gov Studies have demonstrated that superoxide (B77818) dismutase, a scavenger of superoxide anions, can partially suppress the mutagenic and genotoxic activity of this compound. nih.govnih.gov This suggests that the superoxide anion plays a role in the mutagenic effects observed with this compound. nih.gov In contrast, hydralazine, a related compound, was found to be mutagenic in S. typhimurium strains TA100 and TA1537, both with and without the S-9 metabolic activation fraction. capes.gov.brnih.gov

Table 1: Summary of this compound Mutagenicity in Ames Test

| Salmonella typhimurium Strain | Mutagenic Effect of this compound | Reference |

|---|---|---|

| TA97 | Mutagenic | nih.gov |

| TA98 | Mutagenic | nih.gov |

| TA100 | Significant genotoxic effect | oup.comscispace.com |

| TA1537 | Mutagenic / Weakly mutagenic | nih.govcapes.gov.brnih.gov |

| TA1538 | Mutagenic | nih.gov |

Tumorigenic Effects in Rodent Studies

Studies on the tumorigenic potential of the closely related compound hydralazine have been conducted in rodents. These investigations provide insights into the potential long-term effects of hydralazinophthalazine derivatives.

In a lifetime study involving Swiss albino mice, continuous administration of hydralazine in their drinking water at a dose of approximately 250 mg/kg/day resulted in a statistically significant increase in the incidence of lung tumors, including both adenomas and adenocarcinomas, in both male and female mice. drugs.comnih.gov Specifically, the lung tumor incidence increased from 26% in control males to 46% in treated males, and from 36% in control females to 60% in treated females. nih.gov

In another long-term study, 2-year gavage studies were conducted in Sprague-Dawley rats. ca.gov The results from these studies showed an increase in benign interstitial cell tumors in the testes of male rats and an increase in benign hepatic neoplastic nodules in both male and female rats. ca.gov The tumors observed were noted to be common in aged rats, with a significantly increased incidence not being observed until after 18 months of treatment. drugs.com

Table 2: Summary of Tumorigenic Effects of Hydralazine in Rodent Studies

| Species | Strain | Route of Administration | Duration | Findings | Reference |

|---|---|---|---|---|---|

| Mouse | Swiss | Drinking water | Lifetime | Increased incidence of lung adenomas and adenocarcinomas | drugs.comnih.gov |

| Rat | Sprague-Dawley | Gavage | 2 years | Increased incidence of benign interstitial cell tumors (males) and benign hepatic neoplastic nodules (males and females) | ca.gov |

Drug Drug and Drug Food Interactions

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of the absorption, distribution, metabolism, or excretion of dihydralazine or other co-administered drugs.

The metabolism of this compound is significantly influenced by an individual's acetylator status, which is genetically determined by the N-acetyltransferase 2 (NAT2) enzyme. pharmgkb.orgpharmgkb.orgtandfonline.com

Slow Acetylators: Individuals who are slow acetylators have higher plasma concentrations of this compound and a greater risk of developing drug-induced lupus erythematosus. hres.capharmgkb.org For these individuals, lower doses are often required to achieve the desired therapeutic effect and minimize adverse reactions. hres.capharmgkb.org

Fast Acetylators: Conversely, fast acetylators metabolize this compound more rapidly, resulting in lower plasma levels and potentially requiring higher doses for efficacy. hres.capharmgkb.orgpharmgkb.org

The bioavailability of this compound is also affected by food, with administration alongside a meal generally increasing its bioavailability. drugbank.com

This compound can also affect the metabolism of other drugs. It has been shown to be an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. drugbank.comhiv-druginteractions.org This inhibition can lead to increased plasma concentrations and potential toxicity of drugs that are substrates of this enzyme.

For instance, this compound can decrease the metabolism of drugs like acenocoumarol (B605123) and aminophylline. drugbank.com In vitro studies have also suggested that this compound may weakly inhibit CYP3A4 and CYP2D6. hiv-druginteractions.org Furthermore, this compound is a known inhibitor of aldehyde oxidase (AO), which can affect the clearance of drugs metabolized by this enzyme. hiv-druginteractions.org

The following table provides examples of how this compound can impact the metabolism of other compounds.

| Drug | Effect of this compound on Drug Metabolism |

| Acenocoumarol | Metabolism can be decreased. drugbank.com |

| Aminophylline | Metabolism can be decreased. drugbank.com |

| Asenapine | Metabolism can be decreased. drugbank.com |

| Axitinib | Metabolism can be decreased. drugbank.com |

| Binimetinib | Metabolism can be decreased. drugbank.com |

| Bortezomib | Metabolism can be decreased. drugbank.com |

| Carvedilol | Metabolism can be decreased. drugbank.com |

| Zaleplon | Used as a probe substrate to demonstrate this compound's inhibition of aldehyde oxidase. hiv-druginteractions.org |

Effects on Drug Excretion

This compound undergoes extensive metabolism, primarily in the gastrointestinal mucosa and the liver. medcentral.com The resulting metabolites are then predominantly excreted via the kidneys. medcentral.com Studies have shown that approximately 65-90% of a dose is recovered in the urine, with less than 10% being eliminated in the feces. drugbank.com The excretion process appears to be independent of the individual's acetylator phenotype. medcentral.com

Research into the specific effects of this compound on renal function has revealed detailed insights into its influence on water and electrolyte handling. A randomized, placebo-controlled crossover study in healthy subjects demonstrated that intravenous infusion of 9.375 mg of this compound led to a significant decrease in both urine output and free water clearance. tandfonline.comtandfonline.com However, this was not accompanied by a significant change in the urinary excretion of aquaporin-2 (u-AQP2), a key protein in renal water reabsorption. tandfonline.comtandfonline.com Furthermore, the study found no significant alterations in the glomerular filtration rate (GFR) or the fractional excretions of sodium and lithium. tandfonline.comtandfonline.com These findings suggest that this compound enhances water re-absorption in the distal tubules through a mechanism that is independent of vasopressin and sodium re-absorption. tandfonline.comtandfonline.com

The following table summarizes the effects of a 9.375 mg intravenous dose of this compound on key renal excretion parameters as observed in healthy subjects.

| Parameter | Effect | Significance |

| Urine Output | Decreased | Significant |

| Free Water Clearance | Decreased | Significant |

| Urinary Aquaporin-2 (u-AQP2) | No significant change | Not Significant |

| Glomerular Filtration Rate (GFR) | No significant change | Not Significant |

| Fractional Excretion of Sodium (FENa) | No significant change | Not Significant |

| Fractional Excretion of Lithium (FELi) | No significant change | Not Significant |

Data derived from a randomized, placebo-controlled, double-blind, crossover study in 17 healthy subjects. tandfonline.comtandfonline.com

Clinically Significant Interaction Profiles

The clinical use of this compound is marked by a number of significant drug-drug and drug-food interactions that can alter its therapeutic effects and safety profile.

Drug-Drug Interactions:

This compound's primary pharmacodynamic effect, vasodilation, can be potentiated by co-administration with other agents that lower blood pressure. wikipedia.orgdrugs.com This can lead to an additive hypotensive effect, which may be therapeutically beneficial but requires careful monitoring. medcentral.comdrugs.com

Conversely, the therapeutic efficacy of this compound can be diminished by certain drug classes. drugbank.com Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, can antagonize the antihypertensive effects of this compound. medscape.com

The metabolism of this compound can also be affected by other drugs. For instance, its metabolism can be decreased when combined with amiodarone (B1667116) or cimetidine, potentially leading to higher plasma concentrations. drugbank.com Conversely, its metabolism can be increased by substances like albendazole. drugbank.com

A summary of clinically significant drug-drug interactions with this compound is presented in the table below.

| Interacting Drug/Drug Class | Outcome of Interaction |

| Other Antihypertensive Agents (e.g., ACE inhibitors, calcium channel blockers) | Potentiated hypotensive effects. wikipedia.org |

| Diuretics | Increased hypotensive effect. medcentral.comwikipedia.org |

| Beta-Blockers (e.g., propranolol, metoprolol) | Increased bioavailability of both drugs and additive hypotensive effects. wikipedia.orgmedscape.com |

| Monoamine Oxidase Inhibitors (MAOIs) | Marked decrease in blood pressure. medcentral.com |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Decreased therapeutic efficacy of this compound. drugbank.commedscape.com |

| Sympathomimetics (e.g., epinephrine, salbutamol) | Decreased antihypertensive activity of this compound. wikipedia.orgdrugbank.com |

| Tricyclic Antidepressants | Potentiated antihypertensive effects. wikipedia.org |

| Diazoxide | Profound hypotensive episodes when used concomitantly with parenteral this compound. medcentral.com |

| Phosphodiesterase type 5 (PDE-5) Inhibitors (e.g., sildenafil) | Should not be used concomitantly due to the risk of severe hypotension. medcentral.com |

Drug-Food Interactions:

Interactions between this compound and certain foods have been reported. It is noted that this compound can have a severe interaction with grapefruit and protein-enriched foods. apollopharmacy.in The consumption of alcohol while taking this compound may also lead to additive effects in lowering blood pressure, potentially causing symptoms such as headache, dizziness, and fainting. drugs.comdrugs.com

| Food/Substance | Outcome of Interaction |

| Grapefruit | Severe interaction reported. apollopharmacy.in |

| Protein-Enriched Foods | Severe interaction reported. apollopharmacy.in |

| Alcohol (Ethanol) | Additive hypotensive effects, leading to an increased risk of dizziness and other symptoms. drugs.comdrugs.com |

Advanced Research Methodologies and Analytical Approaches for Dihydralazine Studies

Bioanalytical Techniques for Dihydralazine and Metabolites

The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Due to its reactive and sensitive nature, specific analytical techniques are required to ensure the stability and integrity of the compound during analysis. nih.gov

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly sensitive and selective method for the determination of this compound in human plasma. nih.govresearchgate.net This technique offers significant advantages over older methods, allowing for simpler sample preparation, such as protein precipitation, while providing robust and reliable quantification. nih.gov

A validated HPLC-MS/MS method has been developed for the determination of this compound in the range of 0.500 to 302 ng/mL in human plasma. nih.gov To prevent the degradation of the reactive hydrazine (B178648) compound, specific measures such as the addition of 1,4-dithiothreitol (DTT) and sample cooling are necessary during sample handling and analysis. nih.gov The method demonstrates good precision and accuracy, with a mean recovery of 103.8%. nih.gov LC-MS/MS methods have also been developed for the quantification of this compound's adducts with lactose, which can form in pharmaceutical formulations. tandfonline.comfigshare.com

Key Methodological Details:

Sample Preparation: Protein precipitation. nih.gov

Stabilization: Use of 1,4-dithiothreitol (DTT) and cooling to prevent degradation. nih.gov

Quantification Range: 0.500-302 ng/mL in human plasma. nih.gov

Precision (CV%): 7.17% at LLOQ, 7.66%-9.73% for QC samples. nih.gov

Accuracy: 106.4% at LLOQ, 98.3%-103.2% for QC samples. nih.gov

Flow-Injection Chemiluminescence Methods

Flow-injection analysis with chemiluminescence (CL) detection offers a sensitive and rapid alternative for the determination of this compound sulphate. nih.govdntb.gov.ua These methods are based on the principle that this compound can enhance or produce a chemiluminescent signal in the presence of specific reagents.

One such method involves the oxidation of this compound by acidic permanganate (B83412) solution in the presence of rhodamine B, which acts as a fluorescing compound for energy-transferred excitation. nih.gov This method allows for the quantification of this compound sulphate in the concentration range of 5-800 ng/mL, with a detection limit of 1.9 ng/mL. nih.gov The results obtained by this method have been shown to be comparable to those from HPLC methods. nih.gov Other flow-injection chemiluminescence systems have also been explored, such as those using hexacyanoferrate(III) oxidation sensitized by eosin (B541160) Y and a luminol-diperiodatocuprate(III) system. jst.go.jpunf.edu

In Vitro and In Vivo Models for Mechanistic Investigations

A variety of in vitro and in vivo models have been instrumental in elucidating the mechanisms of action of this compound.

Cell Culture Models (e.g., Vascular Smooth Muscle Cells, Endothelial Cells, Hepatocytes)

Vascular Smooth Muscle Cells (VSMCs): As the primary target for this compound's vasodilatory effect, VSMCs are a critical in vitro model. patsnap.com Studies using these cells have helped to understand that this compound directly relaxes arteriolar smooth muscles, potentially by interfering with calcium ion movement. patsnap.comanesthesiabuddy.com It is believed to inhibit the influx of calcium or increase its efflux, leading to reduced intracellular calcium concentrations and subsequent muscle relaxation. anesthesiabuddy.comresearchgate.net Research also suggests that this compound may inhibit the inositol (B14025) triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in these cells. researchgate.netwikipedia.org

Endothelial Cells: The endothelium plays a role in this compound's effects beyond vasodilation. In human umbilical vein endothelial cells (HUVECs), hydralazine (B1673433), a related compound, has been shown to inhibit proliferation, migration, and tube formation, suggesting anti-angiogenic properties. nih.gov It may also stimulate the release of nitric oxide, a potent vasodilator. patsnap.com Furthermore, this compound's parent compound, hydralazine, can stabilize hypoxia-inducible factor-1α (HIF-1α) in endothelial cells, promoting angiogenesis in certain contexts. mdpi.comahajournals.org

Hepatocytes: Hepatocytes are used to study the metabolism and potential genotoxicity of this compound. Studies have shown that both this compound and its parent compound, hydralazine, can elicit DNA repair in primary cultures of rat hepatocytes, indicating genotoxic potential. nih.govcapes.gov.br These cells are also used to investigate the contribution of enzymes like aldehyde oxidase to the metabolic clearance of such compounds, with hydralazine being used as a selective inhibitor of this enzyme in human hepatocyte incubations. researchgate.net

Animal Models (e.g., Hypertensive Rats, Atherosclerotic Rabbits, Rodents for Carcinogenicity)

Hypertensive Rats: Various rat models of hypertension are employed to study the antihypertensive effects of this compound. The spontaneously hypertensive rat (SHR) is a widely used model for essential hypertension. oup.comoup.com Studies in SHRs and renal hypertensive rats have demonstrated that this compound effectively lowers blood pressure. ahajournals.org However, some research indicates that while it reduces blood pressure in SHRs, it may not prevent end-organ damage like cardiac hypertrophy. oup.com In one-clip, two-kidney renovascular hypertensive rats, this compound was part of a triple therapy that lowered blood pressure, though less effectively than an ACE inhibitor. nih.gov

Atherosclerotic Rabbits: Rabbit models are valuable for studying atherosclerosis due to their lipoprotein metabolism being similar to humans. nih.gov New Zealand White rabbits fed a high-fat diet are a common model to induce atherosclerosis. ahajournals.orgnih.govamegroups.org In a model of obesity using these rabbits, hydralazine treatment was found to alter body composition, reducing body fat and increasing body water. nih.gov The Watanabe heritable hyperlipidemic (WHHL) rabbit, a model for familial hypercholesterolemia, is also used in atherosclerosis research. ahajournals.orgmdpi.com

Rodents for Carcinogenicity: Long-term carcinogenicity studies in rodents, typically rats and mice, are conducted to assess the potential cancer risk of pharmaceuticals. oecd.orgeuropa.eu For hydralazine, studies in mice showed a significant increase in lung tumors with oral administration. inchem.org In rats, a 2-year study revealed an increased incidence of benign neoplastic nodules in the liver at higher doses. medsafe.govt.nz However, other carcinogenicity studies in both mice and rats have yielded inconclusive results. medsafe.govt.nz The general consensus is that while some tumors have been observed, they also occur spontaneously at a high frequency in aged rodents, and the risk at therapeutic doses is considered low. medsafe.govt.nz

Clinical Study Designs

Clinical trials for antihypertensive drugs like this compound are designed to evaluate efficacy and safety in human populations. While specific trial data for this compound is extensive and historical, the general designs follow established patterns for cardiovascular drug assessment.

Dose-Ranging Studies: Initial studies in humans typically involve dose-ranging designs to determine the optimal dose that balances efficacy (blood pressure reduction) with an acceptable side-effect profile.

Placebo-Controlled Trials: Double-blind, placebo-controlled trials are the gold standard for establishing the efficacy of an antihypertensive agent. Patients are randomly assigned to receive either this compound or a placebo, and the change in blood pressure from baseline is compared between the two groups.

Active-Comparator Trials: To position a drug within the existing therapeutic landscape, it is often compared to another active antihypertensive agent. These trials can be designed to demonstrate superiority, non-inferiority, or equivalence. For instance, this compound has been used as a component of a "triple therapy" regimen and compared against other treatments like ACE inhibitors in specific patient populations. nih.gov

Long-Term Outcome Studies: These large-scale trials are designed to assess the impact of the drug on major cardiovascular events, such as myocardial infarction, stroke, and mortality, over an extended period. A study involving participants in a hypertension detection and follow-up program, for example, suggested no increased risk for cancer with the use of hydralazine over a period of up to five years. inchem.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are designed to understand the relationship between the drug's concentration in the body (pharmacokinetics) and its effect on blood pressure (pharmacodynamics). They often investigate factors that can influence drug metabolism and response, such as food interactions or the patient's genetic profile (e.g., acetylator status). nih.gov

Table of Research Findings

| Parameter | Technique | Model/Matrix | Key Finding | Citation |

|---|---|---|---|---|